molecular formula C11H8ClNO B2717486 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile CAS No. 1339444-10-8

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2717486
CAS No.: 1339444-10-8
M. Wt: 205.64
InChI Key: NUWZSTBBPPMCCY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a 2-chlorophenyl group and a carbonitrile substituent at the 1-position of the ring, along with a ketone group at the 3-position. This structure combines aromatic, electron-withdrawing (chlorine), and polar (carbonitrile, ketone) functional groups, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWZSTBBPPMCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339444-10-8
Record name 1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclobutanone under specific conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with cyclobutanone to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary based on the functional groups present and the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and physical properties of 1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile and its analogs:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Cl (ortho) ~205.45* Chlorophenyl, ketone, nitrile Electron-withdrawing substituent
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile OCH₃ (ortho) 201.23 Methoxyphenyl, ketone, nitrile Electron-donating substituent
1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile Br (para) 250.09 Bromophenyl, ketone, nitrile Halogen size/polarizability
1-(2-Chlorophenyl)cyclobutanecarbonitrile Cl (ortho) 191.66 Chlorophenyl, nitrile No ketone group

*Calculated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Halogen vs. Methoxy Groups : The 2-chlorophenyl group (electron-withdrawing) reduces electron density on the aromatic ring compared to the 2-methoxyphenyl analog (electron-donating). This difference impacts solubility, with methoxy likely enhancing polar solvent compatibility .
  • Halogen Type : The bromine atom in the para-substituted analog increases molecular weight by ~44 g/mol compared to chlorine, leading to stronger London dispersion forces and higher melting/boiling points .
  • Ketone Presence: The 3-oxo group in the target compound introduces a reactive ketone, enabling enolate formation for further functionalization—a feature absent in 1-(2-chlorophenyl)cyclobutanecarbonitrile .

Biological Activity

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile, with the CAS number 1339444-10-8, is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group, a ketone group, and a nitrile group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C11H8ClN
  • Molecular Weight: 205.64 g/mol
  • Structure: The compound features a cyclobutane core with a ketone and nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl substituent may enhance its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.

Biological Activity Overview

Research indicates that this compound could exhibit various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against specific strains.
  • Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: It may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation of cancer cells
Anti-inflammatoryDecreased inflammatory markers

Case Study 1: Antimicrobial Activity

In a study examining the antibacterial effects of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of growth at concentrations above 50 µg/mL.

Case Study 2: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed promising results:

  • In vitro studies demonstrate its ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • In vivo studies are needed to confirm these findings and assess the therapeutic window and safety profile.

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